Cas no 2172554-93-5 (3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine)

3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine 化学的及び物理的性質
名前と識別子
-
- 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine
- 2172554-93-5
- EN300-1646543
- 3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine
-
- インチ: 1S/C12H21F2NO/c1-3-11(4-2)10(15-5-6-16-11)7-9-8-12(9,13)14/h9-10,15H,3-8H2,1-2H3
- InChIKey: CXFHCTIDHKVXOW-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1CC1C(CC)(CC)OCCN1)F
計算された属性
- せいみつぶんしりょう: 233.15912062g/mol
- どういたいしつりょう: 233.15912062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 21.3Ų
3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646543-10.0g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 10g |
$8357.0 | 2023-06-04 | ||
Enamine | EN300-1646543-0.05g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 0.05g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1646543-0.25g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 0.25g |
$1789.0 | 2023-06-04 | ||
Enamine | EN300-1646543-0.1g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 0.1g |
$1711.0 | 2023-06-04 | ||
Enamine | EN300-1646543-50mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 50mg |
$1632.0 | 2023-09-21 | ||
Enamine | EN300-1646543-2.5g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 2.5g |
$3809.0 | 2023-06-04 | ||
Enamine | EN300-1646543-1000mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 1000mg |
$1944.0 | 2023-09-21 | ||
Enamine | EN300-1646543-2500mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 2500mg |
$3809.0 | 2023-09-21 | ||
Enamine | EN300-1646543-10000mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 10000mg |
$8357.0 | 2023-09-21 | ||
Enamine | EN300-1646543-500mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 500mg |
$1866.0 | 2023-09-21 |
3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholineに関する追加情報
Introduction to Compound with CAS No. 2172554-93-5 and Product Name: 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine
The compound with the CAS number 2172554-93-5 and the product name 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a difluorocyclopropyl moiety and an ethylmorpholine backbone suggests a multifaceted approach to drug design, combining steric hindrance with electronic modulation.
In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds that exhibit enhanced binding affinity and selectivity. The 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine structure is a prime example of how integrating fluorinated cycles with morpholine derivatives can lead to compounds with improved pharmacokinetic properties. The difluorocyclopropyl group, known for its ability to enhance metabolic stability and binding interactions, plays a crucial role in this context. This moiety has been extensively studied for its potential in increasing the bioavailability of drug candidates by reducing susceptibility to enzymatic degradation.
The ethylmorpholine component of the compound contributes to its overall solubility and lipophilicity, which are critical factors in determining drug absorption and distribution. The morpholine ring is a common pharmacophore found in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The modification of this scaffold with ethyl groups further fine-tunes its physicochemical properties, making it an attractive candidate for further optimization.
Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to modulate both electronic and steric properties of molecules. The difluorocyclopropyl group in particular has been shown to increase the metabolic stability of drug candidates by inhibiting oxidative degradation pathways. This property is particularly valuable in the development of long-acting drugs that require sustained activity over extended periods. Additionally, the fluorine atoms can enhance binding interactions by participating in dipole-dipole interactions and hydrogen bonding, leading to higher affinity for biological targets.
The synthesis of 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine involves complex organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate framework of this compound.
In terms of potential applications, 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine shows promise as a lead compound for further drug development. Its unique structural features make it suitable for targeting a wide range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The compound's ability to interact with multiple biological pathways suggests that it could be developed into a broad-spectrum therapeutic agent.
One of the most exciting aspects of this compound is its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and quantum mechanics simulations, researchers can predict how this compound interacts with biological targets at an atomic level. This approach allows for the rapid optimization of lead compounds by identifying key structural features that enhance binding affinity and selectivity.
The role of fluorine-containing compounds in modern medicine cannot be overstated. The difluorocyclopropyl group in particular has emerged as a powerful tool for improving drug efficacy and safety profiles. Recent patents have been filed for novel fluorinated morpholine derivatives that exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts. These patents underscore the growing interest in fluorinated heterocycles as therapeutic agents.
As research continues to uncover new applications for 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine, it is likely that this compound will play a significant role in the next generation of pharmaceuticals. Its unique combination of structural features makes it an ideal candidate for further exploration by medicinal chemists seeking to develop innovative treatments for various diseases.
In conclusion, the compound with CAS number 2172554-93-5 and product name 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine represents a significant advancement in pharmaceutical chemistry. Its novel structure and promising pharmacological properties make it an attractive candidate for further drug development. As research progresses, this compound is poised to make substantial contributions to the field of medicinal chemistry.
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